molecular formula C6H5N3O2 B2528690 Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione CAS No. 2127110-19-2

Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione

Cat. No. B2528690
CAS RN: 2127110-19-2
M. Wt: 151.125
InChI Key: PIVBMIYDGXNDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione, also known as PPZ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. PPZ has a unique chemical structure that makes it an attractive target for synthesis and investigation. In

Scientific Research Applications

Antiproliferative Effects on Lung Adenocarcinoma Cell Line

Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been found to have antiproliferative effects on the A549 lung adenocarcinoma cell line . The structure–activity relationship (SAR) study revealed that an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .

Inhibitors of p38 Kinase

Pyrazole derivatives, including Pyrazolo[1,5-a]pyrazine-4(5H,7H)-dione, have been appreciated for their wide range of biological qualities such as inhibitors of p38 Kinase .

CB1 Receptor Antagonists

These compounds have also been studied for their potential as CB1 receptor antagonists .

Antimicrobial Activity

Pyrazolo[1,5-a]pyrazine-4(5H,7H)-dione has been studied for its antimicrobial activity .

Inhibitors of HIV-1 Integrase

These compounds have been found to inhibit the catalytic activity of HIV-1 integrase .

Treatment of Lysosomal and Neurodegenerative Diseases

Certain derivatives of Pyrazolo[1,5-a]pyrazine-4(5H,7H)-dione have been proposed for the treatment of lysosomal and neurodegenerative diseases .

Treatment of Cardiovascular Diseases

These compounds have also been proposed for the treatment of cardiovascular diseases .

Fluorescent Probe for Monitoring pH in Cells

A new fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized and used to monitor the pH in cells . This probe exhibited a fast response to acidic pH (less than 10 s), a high quantum yield (φ = 0.64), and high selectivity and sensitivity .

properties

IUPAC Name

7H-pyrazolo[1,5-a]pyrazine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-3-9-4(1-2-7-9)6(11)8-5/h1-2H,3H2,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVBMIYDGXNDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C2=CC=NN21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione

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